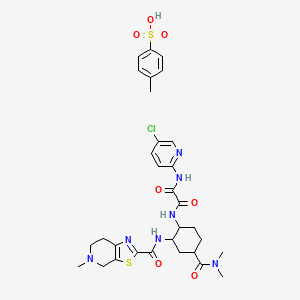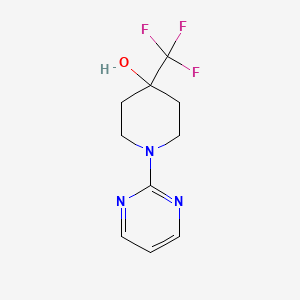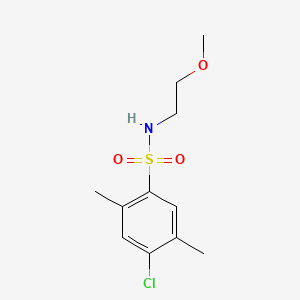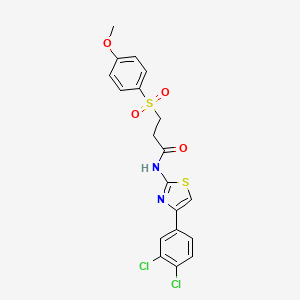![molecular formula C22H20ClFN4O3 B2866654 N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251545-86-4](/img/structure/B2866654.png)
N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
GPR39 Agonist and Zinc Allosteric Modulation
- N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, among other compounds, has been identified as a novel GPR39 agonist. This was discovered through an unbiased small-molecule-based screening using a β-arrestin recruitment screening approach. The compound showed unexpected allosteric modulation by physiological concentrations of zinc, revealing a new role of zinc in potentiating small-molecule-induced activation of GPR39, which is significant for understanding G protein–coupled receptors signaling pathways (Sato, Huang, Kroeze, & Roth, 2016).
Gastrokinetic Activity
- Research on similar compounds to N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, such as AS-4370, has shown potent gastrokinetic activity. These studies focused on the impact on gastric emptying in animal models, indicating the potential application of these compounds in addressing gastrointestinal motility disorders. Notably, these compounds were found to be free from dopamine D2 receptor antagonistic activity (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991); (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antifungal Activity
- Benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety, related to the chemical structure of interest, have been synthesized and tested for antifungal activities. Some of these compounds displayed higher antifungal activity compared to standard treatments like carbendazim, especially those with 4-fluorobenzyl or 4-chlorobenzyl moieties (Qu, Li, Xing, & Jiang, 2015).
Anticonvulsant Activity
- Compounds structurally related to N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide have been synthesized and evaluated for anticonvulsant activity. Several showed potent activity in models of maximal electroshock-induced seizures in rats, suggesting potential applications in the treatment of epilepsy or other seizure disorders (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Antimicrobial and Antitumor Activities
- Various studies have also explored the antimicrobial and antitumor activities of compounds with similar structural features. These include studies on antimycobacterial agents, inhibitors of carbonic anhydrases, and the synthesis of benzamide derivatives for potential cancer therapies (Zítko et al., 2018); (Supuran, Maresca, Gregáň, & Remko, 2013); (Saito et al., 1999).
Wirkmechanismus
Target of Action
The compound, also known as F3406-3287, primarily targets the Arenavirus . Arenaviruses are a family of viruses that can cause severe illnesses in humans, including hemorrhagic fever .
Mode of Action
F3406-3287 inhibits the multiplication of Arenaviruses by interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by the Arenavirus glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to specifically target residue M437 within the transmembrane domain of GP2 .
Biochemical Pathways
It is known that the compound interferes with the virus’s ability to replicate by disrupting the ph-dependent fusion process in the endosome compartment . This disruption prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm, thereby inhibiting the transcription and replication of the virus genome .
Pharmacokinetics
Like other therapeutic proteins, the pharmacokinetics of such compounds can generally be described by the processes of absorption, distribution, metabolism (catabolic degradation), and, to a small extent, excretion (adme)
Result of Action
The result of F3406-3287’s action is the inhibition of Arenavirus multiplication . By disrupting the pH-dependent fusion process, the compound prevents the virus from initiating its replication process, thereby inhibiting the spread of the virus within the host .
Action Environment
The action of F3406-3287 is influenced by the pH of the endosome compartment, as the compound specifically interferes with the pH-dependent fusion process
Eigenschaften
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3/c23-19-13-17(24)4-1-16(19)14-27-21(29)15-2-5-18(6-3-15)31-22-20(25-7-8-26-22)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIJTTQITABBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)
![[4-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2866578.png)
![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)
![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)


![[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2866587.png)


![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2866591.png)
![1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2866592.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2866593.png)
![N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866594.png)